molecular formula C5H5BrN2OS B12828786 2-(4-Bromothiazol-2-yl)acetamide

2-(4-Bromothiazol-2-yl)acetamide

Cat. No.: B12828786
M. Wt: 221.08 g/mol
InChI Key: SLGCYXRMMGXJER-UHFFFAOYSA-N
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Description

2-(4-Bromothiazol-2-yl)acetamide is a synthetic thiazole derivative designed for research and development applications. Thiazole rings substituted at the 4-position, particularly with bromine, are valuable intermediates in medicinal chemistry due to the challenges associated with their synthesis . This compound features an acetamide moiety, a functional group prevalent in pharmacologically active molecules and frequently incorporated to modulate the biological activity and physicochemical properties of lead compounds . Preliminary research on structurally related N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has demonstrated significant antimicrobial activity against various bacterial and fungal species, as well as promising antiproliferative effects against human breast adenocarcinoma (MCF7) cancer cell lines . The thiazole nucleus is a recognized privileged structure in drug discovery, and its incorporation, especially with electron-withdrawing halogen substituents and amide linkages, is a common strategy in the design of novel anticancer and antimicrobial agents . The presence of the bromine atom at the 4-position of the thiazole ring also makes this molecule a versatile synthetic building block for further chemical transformations, including metal-catalyzed cross-coupling reactions, to create more complex chemical libraries for biological screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting.

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

2-(4-bromo-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H5BrN2OS/c6-3-2-10-5(8-3)1-4(7)9/h2H,1H2,(H2,7,9)

InChI Key

SLGCYXRMMGXJER-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CC(=O)N)Br

Origin of Product

United States

Preparation Methods

Direct Acylation of 4-Bromothiazol-2-amine

One straightforward method involves reacting 4-bromothiazol-2-amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The base neutralizes the acid formed during the reaction, and reflux conditions are often employed to drive the reaction to completion. This method yields 2-(4-bromothiazol-2-yl)acetamide with moderate to good yields.

  • Reaction conditions:

    • Reagents: 4-bromothiazol-2-amine, acetic anhydride or acetyl chloride
    • Base: Pyridine or triethylamine
    • Solvent: Often anhydrous solvents like dichloromethane or THF
    • Temperature: Reflux (typically 60–80 °C)
    • Time: Several hours until completion
  • Notes: The reaction must be monitored to avoid over-acylation or side reactions. The product is purified by recrystallization or chromatography.

Halogen Dance Rearrangement and Boc Protection Strategy

A more sophisticated approach involves the synthesis of a Boc-protected 2-aminothiazole intermediate, followed by halogen dance rearrangement to introduce the bromine at the 4-position. This method, reported recently, allows for better control over regioselectivity and stability of intermediates.

  • Key steps:

    • Boc protection of 2-aminothiazole to form a carbamate intermediate.
    • Halogen dance rearrangement using lithium diisopropylamide (LiNPr2i) in THF at low temperature (0–10 °C) to shift the bromine substituent to the 4-position.
    • Deprotection of the Boc group under mild acidic conditions to yield 4-bromo-2-aminothiazole.
    • Subsequent acylation with acetic anhydride or acetyl chloride to form the acetamide.
  • Advantages:

    • High regioselectivity for 4-bromo substitution.
    • Improved yields and purity due to protection/deprotection steps.
    • Avoids decomposition issues seen with free amine intermediates.
  • Reaction conditions:

    • Boc protection: Standard carbamate formation conditions.
    • Halogen dance: LiNPr2i in THF, 20 min at 0–10 °C, yield ~91%.
    • Acylation: Acetic anhydride with DMAP or triethylamine in THF at room temperature.

Synthesis via α-Haloacetamide Intermediate

Another method involves the preparation of a chloroacetamide intermediate by reacting 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine in solvents like 1,4-dioxane or DMF. This α-haloacetamide intermediate is then reacted with 4-bromothiazol-2-amine or other nucleophiles to yield the target acetamide.

  • Procedure:

    • React 2-aminothiazole with chloroacetyl chloride and triethylamine in 1,4-dioxane at room temperature for 2 hours.
    • Isolate the chloroacetamide intermediate.
    • React the intermediate with 4-bromothiazol-2-amine in ethanol under reflux for 4–6 hours.
    • Purify the product by filtration, washing, and recrystallization.
  • Characterization: IR spectroscopy shows characteristic C=O absorption near 1690 cm⁻¹; NMR confirms the amide structure.

Method Key Reagents & Conditions Yield (%) Advantages Disadvantages
Direct Acylation 4-bromothiazol-2-amine + Ac2O/AcCl, base, reflux Moderate (60–80%) Simple, straightforward Possible side reactions, moderate yield
Boc Protection + Halogen Dance Boc protection, LiNPr2i (THF, 0–10 °C), acylation High (~90%) High regioselectivity, purity Multi-step, requires low temp and sensitive reagents
α-Haloacetamide Intermediate Chloroacetyl chloride + 2-aminothiazole, then nucleophilic substitution Moderate to high (70–85%) Versatile intermediate, good yields Requires intermediate isolation, longer reaction times
  • The Boc protection and halogen dance rearrangement method is considered the most efficient for obtaining 4-bromo substitution at the thiazole ring with high regioselectivity and yield, overcoming instability issues of free amines.

  • Direct acylation methods are widely used industrially due to their simplicity but may suffer from lower selectivity and yield.

  • The α-haloacetamide intermediate route offers a versatile synthetic handle for further functionalization and has been used to prepare various substituted thiazolyl acetamides with good yields and purity.

  • Characterization techniques such as IR, NMR, and mass spectrometry are essential to confirm the structure and purity of the synthesized compound. IR typically shows a strong amide C=O stretch near 1680–1700 cm⁻¹, and NMR confirms the acetamide and thiazole ring protons and carbons.

The preparation of this compound can be achieved by several synthetic routes, each with distinct advantages. The choice of method depends on the desired scale, purity, and available resources. The Boc protection combined with halogen dance rearrangement followed by acylation currently represents the most advanced and selective approach, while direct acylation remains practical for routine synthesis. The α-haloacetamide intermediate method provides a flexible pathway for further derivatization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Triethylamine: Used as a base in substitution reactions.

    Acetyl Chloride: Used in acylation reactions.

    Dichloromethane: Commonly used as a solvent.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while acylation reactions can produce more complex acetamide derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Bromothiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The bromine atom and acetamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Comparative Insights:

Compounds with sulfonyl-piperazine groups (e.g., derivatives 47–50) exhibit broad-spectrum antimicrobial activity due to enhanced solubility and interaction with microbial membranes . The sulfinyl group in 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)thiazol-2-yl]acetamide introduces chirality, which may influence pharmacokinetics and target selectivity .

Synthetic Approaches: Brominated thiazole acetamides are often synthesized via nucleophilic substitution or coupling reactions. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (compound 17) was prepared by reacting a 2-aminothiazole derivative with chloroacetyl chloride . Benzo[d]thiazole-sulfonyl derivatives (47–50) involve sulfonylation of piperazine intermediates followed by acetamide coupling .

Pharmacological Potential: Thiazole-acetamide hybrids demonstrate diverse activities: chloroacetamide derivatives show promise in anticancer research , while sulfonyl-piperazine analogs target gram-positive bacteria and fungi . Phenoxy acetamides (e.g., 2-(2-bromo-4-methylphenoxy)acetamide) are explored for agrochemical and pharmaceutical applications due to their stability and bioavailability .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

A common method involves reacting a brominated thiazole precursor (e.g., 2-amino-4-bromothiazole) with chloroacetyl chloride in dimethylformamide (DMF) at room temperature for 24 hours. The product is precipitated using ice-water, washed with ethanol, and recrystallized for purification . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity. For brominated derivatives, inert atmospheres may reduce side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions on the thiazole ring and acetamide group.
  • FT-IR to identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass spectrometry (ESI or EI-MS) for molecular ion validation.
  • X-ray diffraction (single-crystal) for absolute configuration determination, as demonstrated for structurally similar bromophenyl acetamides .

Q. What safety protocols are essential when handling this compound?

Standard precautions include:

  • PPE : Lab coat, gloves, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., chloroacetyl chloride).
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation or ingestion, as outlined in safety data sheets for analogous brominated acetamides .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Single-crystal XRD with SHELXL refinement (e.g., using Olex2 or WinGX interfaces) allows precise determination of bond lengths, angles, and intermolecular interactions. For brominated thiazoles, anomalous scattering from bromine enhances phase determination. Key parameters include:

  • Data collection at 298 K to minimize thermal motion artifacts.
  • Refinement with R factor < 0.05 and wR factor < 0.10 for high accuracy, as achieved in related structures .
  • Validation using PLATON or Mercury to assess packing efficiency and hydrogen bonding .

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

Contradictions may arise from:

  • Solvent effects : DFT calculations often assume gas-phase conditions; include PCM (Polarizable Continuum Model) to simulate solvent interactions .
  • Tautomerism : Thiazole rings may exhibit tautomeric shifts; validate via variable-temperature NMR or XRD.
  • Kinetic vs. thermodynamic control : Monitor reaction intermediates using LC-MS or in-situ IR.

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

  • Stepwise purification : Isolate intermediates (e.g., brominated thiazole precursors) via column chromatography before acetamide formation.
  • Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for brominated products.

Q. How can molecular docking predict the bioactivity of this compound against therapeutic targets?

  • Protein preparation : Retrieve target structures (e.g., SARS-CoV-2 Mpro or kinase enzymes) from PDB; optimize hydrogen bonding and protonation states.
  • Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand settings.
  • Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays, as shown for related thiazole derivatives .

Q. What challenges arise in refining crystallographic data for brominated thiazole-acetamide hybrids using SHELXL?

  • Disorder modeling : Bromine’s high electron density may cause anisotropic displacement artifacts; apply ISOR and DELU restraints.
  • Twinned crystals : Use SHELXT for initial phase solutions and TWINLAW to identify twin domains .
  • Hydrogen bonding networks : Manually assign H-atoms in acetamide groups if automated placement fails .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acetamide group.
  • Crystallography : For brominated compounds, collect high-resolution data (≤ 0.8 Å) to resolve heavy atom positions .
  • Docking : Include solvation energy corrections (e.g., MM-GBSA) to improve binding affinity predictions .

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